molecular formula C8H8Br2N2 B6037426 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide

2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B6037426
M. Wt: 291.97 g/mol
InChI Key: MDUICLVVUFEDIX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide (CAS 153655-79-9) is a key chemical intermediate in organic synthesis and medicinal chemistry. This compound features a reactive bromomethyl group on the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse pharmacological properties . The imidazo[1,2-a]pyridine core is a bioisostere for indoles and azaindoles and is found in several marketed drugs . This reagent is primarily used in research to synthesize novel molecular hybrids for biological evaluation. It serves as a critical precursor for the development of potential anticancer agents . Researchers have utilized this scaffold to create compounds that inhibit tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . These derivatives can be studied for their DNA binding capabilities and evaluated for in vitro cytotoxicity against various human cancer cell lines, such as lung cancer (A549) and prostate cancer (PC-3, DU-145) . The product is offered with a purity of >95% and is supplied as a solid. It is intended for research purposes in laboratory settings only. This compound is not for diagnostic, therapeutic, or personal use. Handle with appropriate personal protective equipment in accordance with all applicable laboratory safety regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUICLVVUFEDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125040-55-3
Record name 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide
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Reactivity and Derivatization Strategies of 2 Bromomethyl Imidazo 1,2 a Pyridine Hydrobromide

Nucleophilic Substitution Reactions at the Bromomethyl Group

The 2-(bromomethyl) group on the imidazo[1,2-a]pyridine (B132010) ring is highly susceptible to nucleophilic substitution. The bromine atom, being a good leaving group, facilitates the displacement by a wide range of nucleophiles, typically via an SN2 mechanism. This reactivity allows for the straightforward introduction of various functional groups at the C2-methyl position, providing a powerful tool for the synthesis of diverse derivatives.

The carbon atom of the bromomethyl group is electrophilic and readily attacked by nucleophiles. This reaction pathway is fundamental for constructing more complex molecules by linking the imidazo[1,2-a]pyridine core to other moieties through atoms like nitrogen, oxygen, sulfur, or carbon. For example, reactions with amines yield aminomethyl derivatives, while thiols produce thiomethyl ethers, and carbanions lead to the formation of new carbon-carbon bonds. This versatility makes 2-(bromomethyl)imidazo[1,2-a]pyridine (B56123) hydrobromide a valuable building block in medicinal chemistry and materials science.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine Piperidine 2-(Piperidin-1-ylmethyl)imidazo[1,2-a]pyridine
Thiol Thiophenol 2-((Phenylthio)methyl)imidazo[1,2-a]pyridine
Alkoxide Sodium Methoxide 2-(Methoxymethyl)imidazo[1,2-a]pyridine
Carbanion Diethyl malonate Diethyl 2-(imidazo[1,2-a]pyridin-2-ylmethyl)malonate

C3-Functionalization of Imidazo[1,2-a]pyridine Ring Systems

The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon atom, making it a prime target for electrophilic substitution and other functionalization reactions. nih.gov This inherent reactivity has been extensively exploited to introduce a wide array of substituents, significantly diversifying the chemical space of this scaffold. rsc.org

Friedel-Crafts and aza-Friedel-Crafts reactions are powerful methods for C-C bond formation at the C3 position of imidazo[1,2-a]pyridines. These reactions are typically catalyzed by Lewis acids, which activate an electrophile that subsequently attacks the electron-rich C3 carbon.

A notable example is the three-component aza-Friedel-Crafts reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Yttrium(III) triflate (Y(OTf)₃). conestogac.on.cadntb.gov.uanih.govnih.gov This method allows for the efficient synthesis of C3-alkylated imidazo[1,2-a]pyridines with good functional group tolerance and high atomic economy. conestogac.on.canih.govnih.gov The proposed mechanism involves the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile. nih.gov Alternatively, Friedel-Crafts hydroxyalkylation can be achieved using carbonyl compounds as electrophiles, often catalyzed by zinc(II) triflate (Zn(OTf)₂) under mechanochemical conditions, to produce C3-hydroxyalkylated derivatives. acs.org

Table 2: C3-Alkylation of Imidazo[1,2-a]pyridines via Friedel-Crafts Type Reactions

Reaction Type Catalyst Electrophile Source Product Ref
Aza-Friedel-Crafts Y(OTf)₃ Aldehyde + Amine C3-Aminoalkylated Imidazo[1,2-a]pyridine nih.govnih.gov
Hydroxyalkylation Zn(OTf)₂ Aldehyde/Ketone C3-Hydroxyalkylated Imidazo[1,2-a]pyridine acs.org

Radical-mediated reactions have emerged as a robust strategy for the direct functionalization of the imidazo[1,2-a]pyridine core. rsc.org These methods often proceed under mild conditions and offer alternative pathways to derivatives that are not easily accessible through traditional ionic reactions. rsc.orgresearchgate.net Visible-light photoredox catalysis, in particular, has enabled significant progress in the C-H functionalization of the C3 position. nih.govmdpi.com

Various radical precursors can be employed to generate radicals that add to the C3 position. These reactions can introduce alkyl, trifluoromethyl, and other functional groups. mdpi.com For instance, visible light-induced methods have been developed for C3-cyanomethylation using bromoacetonitrile (B46782) and C3-aminoalkylation through oxidative cross-dehydrogenative coupling with tertiary amines. mdpi.com These approaches are valued for their operational simplicity and high efficiency. researchgate.net

The introduction of a halogen atom or a formyl group at the C3 position furnishes versatile intermediates for further synthetic transformations, such as cross-coupling reactions.

Halogenation at the C3 position can be achieved with high regioselectivity using various halogenating agents. A transition-metal-free method utilizes inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source under acidic conditions. researchgate.netnih.govrsc.org This approach provides an efficient route to 3-chloro- and 3-bromoimidazo[1,2-a]pyridines. nih.govrsc.org Other reagents, such as 1,3-dihalo-5,5-dimethylhydantoin (DXDMH) in dimethyl sulfoxide (B87167) (DMSO), have also been successfully employed for the C3-halogenation of this scaffold. researchgate.net

Formylation , the introduction of a -CHO group, can be accomplished through copper-catalyzed reactions using DMSO as both the solvent and the formylating agent, with molecular oxygen as the oxidant. researchgate.net This reaction provides a direct method for producing 3-formyl-2-arylimidazo[1,2-a]pyridine derivatives, which are valuable building blocks due to the reactivity of the aldehyde group. researchgate.netresearchgate.net

Table 3: C3-Halogenation and Formylation Methods

Transformation Reagent(s) Catalyst Key Feature Ref
C3-Bromination NaBrO₂, AcOH None Transition-metal-free nih.gov
C3-Chlorination NaClO₂, AcOH None Transition-metal-free nih.gov
C3-Halogenation DXDMH, DMSO None Oxidative halogenation researchgate.net
C3-Formylation DMSO, O₂ Copper catalyst Uses DMSO as C1 source researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of Brominated Imidazo[1,2-a]pyridines

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org For imidazo[1,2-a]pyridine derivatives, these reactions are most commonly applied to halo-substituted substrates, particularly 3-bromoimidazo[1,2-a]pyridines, to introduce aryl, heteroaryl, or alkyl groups.

The Suzuki-Miyaura cross-coupling reaction is widely used for this purpose. mdpi.com It involves the reaction of a 3-bromoimidazo[1,2-a]pyridine (B1267429) with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.com This reaction demonstrates broad substrate scope and is tolerant of various functional groups. nih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.commdpi.com These reactions have been successfully performed under microwave irradiation to shorten reaction times. mdpi.com

Table 4: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridines

Catalyst Coupling Partner Base Product Ref
Pd(PPh₃)₄ Arylboronic acid Cs₂CO₃ 3-Arylimidazo[1,2-a]pyridine mdpi.com
Pd(OAc)₂ Arylboronic acid K₂CO₃ 3-Arylimidazo[1,2-a]pyridine researchgate.net

Expansion of the Imidazo[1,2-a]pyridine Skeleton via Cycloaddition Reactions

Cycloaddition reactions offer an elegant and efficient strategy for constructing complex, polycyclic molecular architectures from relatively simple precursors. For the imidazo[1,2-a]pyridine system, these reactions allow for the expansion of the fused ring skeleton, leading to novel heterocyclic systems.

Different modes of cycloaddition have been reported, including [8+2] and [4+1] cycloadditions. researchgate.netrsc.org For example, an iodine-catalyzed one-pot, three-component reaction between a 2-aminopyridine (B139424), an aryl aldehyde, and an isocyanide proceeds via an in-situ generated imine that undergoes a [4+1] cycloaddition with the isocyanide to afford the imidazo[1,2-a]pyridine core. rsc.org Additionally, 1,3-dipolar cycloaddition reactions have been utilized, for instance, in the reaction between pyridine (B92270), a 2-bromo-1-phenylethanone derivative, and thiocyanate (B1210189) to generate fused imidazopyridine structures. ijcce.ac.ir These strategies are highly valuable for rapidly building molecular complexity and accessing unique chemical scaffolds. researchgate.net

Applications As a Versatile Synthetic Building Block in Complex Chemical Systems

Construction of Novel Heterocyclic and Polycyclic Frameworks

The strategic position and reactivity of the bromomethyl group are leveraged by synthetic chemists to construct intricate heterocyclic and polycyclic systems. This is often achieved through reactions where the imidazo[1,2-a]pyridine (B132010) unit is linked to other cyclic systems or where the bromomethyl group participates in a subsequent cyclization step to form a new fused ring.

One notable strategy involves the intramolecular C–H amination of precursors derived from 2-(bromomethyl)imidazo[1,2-a]pyridine (B56123). For instance, a straightforward approach to synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, a class of polycyclic frameworks, has been developed. rsc.orgresearchgate.net This multi-step synthesis starts from 2-aminopyridines and acetophenones, leading to the formation of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines, which then undergo a key copper-catalyzed intramolecular C-H amination to yield the final tetracyclic product. rsc.orgresearchgate.net While not directly using the bromomethyl derivative in the final cyclization, its precursors are essential for building the necessary framework.

Furthermore, the functionalization of the imidazo[1,2-a]pyridine core can lead to polycyclic fused heterocycles with potentially interesting biological profiles. nih.gov The development of novel methods for creating these fused systems is an active area of research. nih.gov

PrecursorReaction TypeResulting FrameworkReference
2-(2′-aminophenyl)imidazo[1,2-a]pyridinesIntramolecular C–H Amination5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles rsc.org, researchgate.net
2-aminopyridines, isatins, isocyanidesThree-component reactionTetracyclic fused imidazo[1,2-a]pyridines nih.gov

Incorporation into Bioactive Scaffolds and Chemical Libraries for Biological Screening

The imidazo[1,2-a]pyridine nucleus is a core component of various biologically active compounds, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govcbijournal.com The 2-(bromomethyl) derivative is an ideal starting point for generating libraries of related compounds for structure-activity relationship (SAR) studies. By reacting the bromomethyl compound with a diverse set of nucleophiles (amines, thiols, alcohols, etc.), chemists can rapidly synthesize a multitude of analogues, each with a unique substituent at the 2-position.

This approach was effectively utilized in the development of a hit series for visceral leishmaniasis. nih.gov An initial imidazo[1,2-a]pyridine hit was expanded by probing proprietary chemical libraries, leading to the identification of key structural features for antiparasitic activity. nih.gov The synthesis of analogues often involves functionalization at various positions of the imidazo[1,2-a]pyridine core, and a reactive handle like the 2-bromomethyl group is instrumental in such diversification efforts. nih.gov For example, palladium-mediated coupling of amines to a brominated imidazo[1,2-a]pyridine core was a key strategy. nih.gov

This scaffold's potential has led to the construction of extensive chemical libraries aimed at discovering new therapeutic agents. nih.gov The synthesis of novel imidazo[1,2-a]pyridine hybrids, for instance by combining 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines and anilines, has yielded compounds with significant cytotoxic potential against cancer cell lines. chemmethod.com

Target/ApplicationSynthetic StrategyFindingReference
Visceral LeishmaniasisVirtual screening and targeted analoguingIdentified key vectors at positions 2, 3, 6, 7, and 8 for retaining anti-leishmanial activity. nih.gov
Anticancer AgentsHybridization with amines, anilines, and acid hydrazidesSynthesized compounds showed potent cytotoxic activity against lung (A549) and liver (HepG2) cancer cell lines. chemmethod.com
Tubulin Polymerization InhibitorsSynthesis of 2-aryl-imidazo-pyridine derivativesSeveral compounds displayed potent antiproliferative activity against HeLa cells and inhibited tubulin polymerization. nih.gov

Role in Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of the imidazo[1,2-a]pyridine core itself. beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.comrsc.org This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. nih.gov

While 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide is typically a product of subsequent functionalization rather than a direct reactant in an MCR, its precursors are often assembled via these efficient methods. Once formed, the bromomethyl derivative can be used in tandem reactions. A tandem reaction is a sequence of two or more bond-forming reactions that occur in a single pot without the isolation of intermediates.

For example, a synthetic sequence could involve the nucleophilic substitution of the bromide followed by an intramolecular cyclization, creating a more complex polycyclic structure in a one-pot procedure. The development of such tandem processes is a key goal in modern organic synthesis for improving efficiency. cbijournal.comrsc.org The synthesis of peptidomimetics containing an imidazo[1,2-a]pyridine fragment has been achieved through a tandem of GBB and Ugi reactions, highlighting the power of combining MCRs to build molecular complexity. beilstein-journals.org

Reaction TypeReactantsProduct ClassReference
Groebke–Blackburn–Bienaymé (GBB) Reaction2-aminopyridines, aldehydes, isocyanidesImidazo[1,2-a]pyridines beilstein-journals.org, nih.gov
Tandem GBB and Ugi Reactions2-aminopyridine (B139424), aldehyde, isocyanide (GBB), followed by acid, aldehyde, amine, isocyanide (Ugi)Peptidomimetics with imidazo[1,2-a]pyridine fragment beilstein-journals.org
Aza-Friedel–Crafts ReactionImidazo[1,2-a]pyridines, aldehydes, aminesC3-alkylated imidazo[1,2-a]pyridines mdpi.com, nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-(bromomethyl)imidazo[1,2-a]pyridine (B56123) hydrobromide. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, confirming the presence of key structural features.

In ¹H NMR analysis, the protons on the imidazo[1,2-a]pyridine (B132010) core resonate in the aromatic region, while the methylene (B1212753) protons of the bromomethyl group (-CH₂Br) exhibit a characteristic chemical shift. Research indicates that this methylene singlet appears at approximately δ 4.5 ppm. evitachem.com The integration of this signal corresponds to two protons, confirming the -CH₂- moiety.

In ¹³C NMR spectroscopy, the carbon atoms of the bicyclic aromatic system appear at distinct chemical shifts, while the carbon of the bromomethyl group is typically observed further upfield. For 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide, the chemical shift for the -CH₂Br carbon is reported to be around δ 30 ppm. evitachem.com This specific resonance helps to confirm the C2 substitution on the imidazo[1,2-a]pyridine ring.

Table 1: Key NMR Spectroscopic Data for this compound

Nucleus Functional Group Approximate Chemical Shift (δ)
¹H Methylene (-CH₂) ~4.5 ppm

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact molecular mass of a compound, thereby confirming its elemental composition. For this compound, MS analysis validates the molecular formula and provides insights into the stability of the molecule through fragmentation analysis.

The molecular weight of the free base form, 2-(bromomethyl)imidazo[1,2-a]pyridine, is 211.06 g/mol . The hydrobromide salt, which is the subject of this article, has a confirmed molecular weight of 291.98 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₇BrN₂·HBr.

Under ionization, the molecule may fragment in predictable ways. A common fragmentation pattern would involve the loss of the bromine atom or the entire bromomethyl group, leading to the formation of characteristic fragment ions that can be detected and analyzed to further support the proposed structure.

Table 2: Molecular Mass Data for 2-(bromomethyl)imidazo[1,2-a]pyridine and its Hydrobromide Salt

Compound Form Molecular Formula Molecular Weight ( g/mol )
Free Base C₈H₇BrN₂ 211.06

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

UV-Visible Spectroscopy investigates the electronic transitions within the molecule. The conjugated π-system of the planar, bicyclic imidazo[1,2-a]pyridine core is expected to absorb light in the UV-Vis region. Studies have shown that this compound exhibits a maximum absorption (λₘₐₓ) at approximately 300 nm, which is characteristic of the electronic structure of the fused heterocyclic ring system. evitachem.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. While specific experimental data for this compound is not detailed in the reviewed literature, a theoretical spectrum would display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methylene groups, C=C and C=N stretching vibrations within the aromatic rings, and a distinctive C-Br stretching frequency, confirming the presence of the bromomethyl substituent.

Table 3: Key UV-Vis Spectroscopic Data

Technique Parameter Value

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides exact bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While X-ray crystallographic studies have been performed on various imidazo[1,2-a]pyridine derivatives to understand their binding modes and structural features, specific crystal structure data for this compound is not available in the surveyed scientific literature. Were such a study to be conducted, it would yield a detailed crystallographic information file (CIF) containing data such as the crystal system, space group, and unit cell dimensions. This information would definitively confirm the planarity of the imidazo[1,2-a]pyridine ring system and the precise geometry of the bromomethyl substituent relative to the core structure.

Computational and Theoretical Investigations on 2 Bromomethyl Imidazo 1,2 a Pyridine Hydrobromide and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives. These methods are used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters.

A pertinent example is the computational study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, an analogue that shares key structural features with the target compound. nih.govresearchgate.net In this study, DFT calculations were performed to obtain the optimized molecular geometry. The results indicated a planar molecular system, with a very small dihedral angle of 0.62 (17)° between the phenyl ring and the imidazo[1,2-a]pyridine ring system. nih.gov This planarity is influenced by the presence of an intramolecular C—H⋯N hydrogen bond. nih.gov

DFT calculations are also employed to compute spectroscopic data, such as FT-IR, ¹H-NMR, and ¹³C-NMR spectra, which can then be compared with experimental data to validate the computational model. researchgate.net For instance, in the study of 3,5-dibromo-2,6-dimethoxy pyridine (B92270), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were used to obtain theoretical information on the optimized geometry and harmonic vibrational frequencies. nih.gov Such studies on related structures provide a framework for understanding the fundamental properties of 2-(bromomethyl)imidazo[1,2-a]pyridine (B56123) hydrobromide.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a key parameter for assessing molecular stability and reactivity. researchgate.net

For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. nih.govresearchgate.net The analysis revealed the pure π character of the aromatic rings, with the highest electron density on the phenyl ring, and σ character of the electron density on the bromine atoms. nih.govresearchgate.net In another study on imidazo[1,2-a]pyridinyl-chalcones, it was found that the presence of electron-donating substituents reinforces the nucleophilic nature of the compounds. scirp.org The distribution of HOMO and LUMO orbitals indicates the regions of a molecule that are likely to act as electron donors and acceptors, respectively. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is another valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 3,5-dibromo-2,6-dimethoxy pyridine, the MEP analysis revealed the sites for electrophilic and nucleophilic reactions. nih.gov Such analyses on analogues of 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide can help in predicting its sites of interaction with biological targets.

Calculated Quantum Chemical Parameters for an Imidazo[1,2-a]pyridine Analogue
ParameterValueSignificance
HOMO Energy-7.467 eVEnergy of the highest occupied molecular orbital, related to the electron-donating ability. mdpi.com
LUMO Energy-0.682 eVEnergy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. mdpi.com
HOMO-LUMO Energy Gap4.343 eVIndicates chemical reactivity and kinetic stability. nih.govresearchgate.netmdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines. For instance, preliminary mechanistic studies on the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines suggest that the reaction proceeds through a catalytic Ortoleva-King reaction. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to correlate their structural features with their antimycobacterial activity. researchgate.net These models can be based on a common pharmacophore hypothesis, which identifies the key structural features necessary for biological activity.

In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features. researchgate.net An atom-based 3D-QSAR model was then developed, showing a good correlation between the predicted and experimental activities. researchgate.net Such models are valuable for the rational design of new, more potent derivatives.

Pharmacophore modeling, in conjunction with QSAR, helps in identifying the crucial chemical features of a molecule that are responsible for its interaction with a specific biological target. This information can then be used to screen virtual libraries of compounds to identify new potential drug candidates.

Example of a 3D-QSAR Model for Imidazo[1,2-a]pyridine Analogues
Model ParameterValueDescription
Correlation Coefficient (R²)0.9181A measure of the goodness of fit of the model for the training set. researchgate.net
Cross-validation Coefficient (Q²)0.6745A measure of the predictive ability of the model for the test set. researchgate.net
Pearson-R0.8427Indicates the correlation between predicted and observed activities for the test set. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. For imidazo[1,2-a]pyridine derivatives, molecular docking studies have been performed to investigate their binding interactions with various biological targets.

For example, novel imidazo[1,2-a]pyridine hybrids were docked into the active site of human LTA4H, an enzyme implicated in inflammation. chemmethod.comchemmethod.com The results showed that the compounds interacted with key amino acid residues in the active site, with one of the hybrids exhibiting a stronger binding affinity than the original ligand. chemmethod.comchemmethod.com Similarly, docking studies of imidazo[1,2-a]pyridine derivatives with the breast cancer gene 1 (BRCA1) structure have been conducted to assess their potential as anti-cancer agents. jmchemsci.com

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-receptor complex over time. This provides insights into the stability of the binding and the conformational changes that may occur upon ligand binding. For imidazo[1,2-a]pyridine-3-carboxamide analogues, MD simulations were performed to study their interaction with the target enzyme. researchgate.net These computational techniques are invaluable for predicting and understanding the interactions of this compound and its analogues with their biological targets.

Investigations into Biological Activities and Mechanistic Pathways of Imidazo 1,2 a Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For the imidazo[1,2-a]pyridine (B132010) scaffold, SAR investigations have revealed key structural features that govern biological activity.

For instance, in the development of antimycobacterial agents, SAR studies on a series of imidazo[1,2-a]pyridine-8-carboxamides highlighted the importance of substituents on the core structure for activity against Mycobacterium tuberculosis. nih.gov These studies led to the optimization of physicochemical properties to enhance efficacy. nih.gov Similarly, in the pursuit of antiviral agents, SAR studies of dibromoimidazo[1,2-a]pyridines identified hydrophobicity (logP) as a critical factor for their activity. nih.gov This allowed for the prediction of antiviral efficacy based on molecular structure. nih.gov

In the context of neuroscience, SAR studies of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques, which are implicated in Alzheimer's disease, have also been conducted. A bromo derivative of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine demonstrated high binding affinity for Aβ aggregates, indicating that halogen substitution plays a significant role in target engagement. nih.gov Further medicinal chemistry efforts focused on developing potent inhibitors of the Platelet-derived growth factor receptor (PDGFR) explored SAR, leading to the incorporation of a constrained secondary amine to improve selectivity. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation)

Understanding the molecular mechanisms of action is fundamental to drug development. Imidazo[1,2-a]pyridine derivatives have been shown to exert their biological effects through various mechanisms, including enzyme inhibition and receptor modulation.

Several studies have identified these compounds as potent kinase inhibitors. For example, certain imidazo[1,2-a]pyridines have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov Specific derivatives have been reported as novel PIK3CA inhibitors. nih.gov The anticancer effects are often attributed to the inhibition of survival kinases. nih.gov The scaffold has been successfully utilized to develop covalent inhibitors targeting KRAS G12C, a key oncogenic protein. rsc.org

Beyond enzyme inhibition, receptor modulation is another mechanism. Investigations into imidazo[1,2-a]pyridines have revealed their potential as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, which is a target for treating neuropsychiatric disorders. researchgate.net Additionally, related imidazole (B134444) derivatives have been studied for their ability to act as negative allosteric modulators of the μ-opioid receptor (MOP), which could lead to novel pain management therapies with fewer side effects than traditional opioids. mdpi.com

Characterization of Biological Targets and Signaling Pathways

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are a consequence of their interaction with specific biological targets and the subsequent modulation of cellular signaling pathways.

A primary target for many anticancer imidazo[1,2-a]pyridines is the PI3K/Akt/mTOR pathway. nih.gov Inhibition of this pathway has been observed in melanoma, cervical cancer, and breast cancer cells, leading to cell cycle arrest and apoptosis. nih.govnih.gov For example, a novel imidazo[1,2-a]pyridine compound was shown to decrease the levels of phosphorylated AKT (pAKT) in breast cancer cells. nih.gov Selenylated imidazo[1,2-a]pyridines have been shown to inhibit the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells. researchgate.net

Other identified targets include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), all of which are critical in cancer progression. nih.gov In the context of neurodegenerative diseases, Aβ aggregates are a key target for diagnostic ligands based on the imidazo[1,2-a]pyridine structure. nih.gov For infectious diseases, QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase in Mycobacterium tuberculosis, has been proposed as a potential target for this class of compounds. nih.gov

Studies on Specific In Vitro Biological Activities (e.g., Antimicrobial, Anticancer, Antiviral Mechanisms)

The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives is underscored by their diverse in vitro biological activities.

Antimicrobial Activity Certain derivatives have demonstrated notable antimicrobial properties. For example, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has shown activity against Staphylococcus aureus. researchgate.net Another area of significant research is the development of imidazo[1,2-a]pyridine-based agents against Mycobacterium tuberculosis, with several compounds showing potent activity against drug-resistant strains. nih.govnih.gov

CompoundTarget OrganismObserved Activity
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureusAntimicrobial properties observed at concentrations of 2700 and 675 μg/ml. researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisPotent and selective inhibitors, with some compounds showing MICs as low as 0.004 μM. nih.gov

Anticancer Activity The anticancer potential of this scaffold is widely documented. waocp.orgnih.gov Derivatives have shown cytotoxic effects against a variety of cancer cell lines. For instance, novel pyrazole (B372694) derivatives bearing an imidazo[1,2-a]pyridine moiety have been evaluated for their efficacy against breast cancer. rdd.edu.iq A series of imidazo[1,2-a]pyridines were developed as covalent inhibitors for KRAS G12C-mutated cells, with compound I-11 identified as a potent agent against NCI-H358 cells. rsc.org Other studies have demonstrated that novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6) have a strong cytotoxic impact on HCC1937 breast cancer cells. nih.govresearchgate.net The mechanism often involves the induction of cell cycle arrest and apoptosis. nih.govnih.gov

CompoundCancer Cell LineObserved Activity (IC50)
Compound I-11NCI-H358 (KRAS G12C-mutated)Potent anticancer agent. rsc.org
IP-5HCC1937 (Breast Cancer)45 µM. nih.govresearchgate.net
IP-6HCC1937 (Breast Cancer)47.7 µM. nih.govresearchgate.net
3-{1-[(4-fluorophenyl)sulfonyl]- 1H-pyrazol- 3-yl}-2-methylimimoredazo[1,2-a]pyridine(PIK3CA inhibitor)0.67 µM. nih.gov

Antiviral Activity Imidazo[1,2-a]pyridine derivatives have also been synthesized and evaluated as antiviral agents. nih.gov They have shown activity against a range of viruses, including herpes simplex viruses and HIV. nih.govnih.gov The synthesis of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines yielded several compounds with in vitro antiviral activity comparable or superior to acyclovir (B1169) against herpesviruses. nih.gov

Compound ClassTarget VirusObserved Activity
Dibromoimidazo[1,2-a]pyridines with a thioether side chainHIV-1Activity identified and correlated with hydrophobicity. nih.gov
2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridinesHerpes Simplex Viruses (HSV)Potent activity, with some compounds showing efficacy similar to or better than acyclovir. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access Diverse Derivatives

The classical synthesis of the imidazo[1,2-a]pyridine (B132010) core often involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.gov While effective, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the development of novel synthetic strategies. Future research is trending towards greener and more atom-economical methods.

Emerging synthetic approaches include:

Transition-Metal-Free C-H Functionalization: Significant progress has been made in the direct C-H functionalization of the imidazo[1,2-a]pyridine core without the need for expensive and potentially toxic transition metals. researchgate.net These methods offer a more straightforward way to introduce functional groups. researchgate.net

Catalyst-Free Syntheses: Researchers are exploring reactions that proceed under catalyst-free conditions, often utilizing eco-friendly solvents like water or simply thermal promotion. nih.govnih.gov For instance, key intermediates for potent respiratory syncytial virus (RSV) fusion inhibitors have been synthesized by refluxing 2-aminopyridine (B139424) and ethyl bromopyruvate in ethanol (B145695) without a catalyst. nih.gov

Novel Catalytic Systems: The use of efficient and reusable catalysts, such as copper silicate, is being investigated to streamline the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and phenacyl bromides, offering advantages like shorter reaction times and high yields. nanobioletters.com

Multi-Component Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymè reaction, are being employed to rapidly generate libraries of complex imidazo[1,2-a]pyridine derivatives from simple starting materials in a single step. rsc.org This approach is highly valuable for creating structural diversity for drug discovery programs. rsc.org

These evolving synthetic routes will enable the creation of a wider array of derivatives from 2-(bromomethyl)imidazo[1,2-a]pyridine (B56123) hydrobromide, facilitating broader exploration of its chemical and biological potential.

Synthetic StrategyKey FeaturesPotential Advantages
Transition-Metal-Free C-H Functionalization Direct functionalization of the core structure without metal catalysts. researchgate.netReduced cost, lower toxicity, simplified purification.
Catalyst-Free Synthesis Reactions proceed under thermal conditions or in green solvents without a catalyst. nih.govnih.govHigh atom economy, operational simplicity, environmentally friendly.
Novel Catalytic Systems Employment of reusable and efficient catalysts like copper silicate. nanobioletters.comShorter reaction times, high yields, catalyst recyclability.
Multi-Component Reactions Combining three or more reactants in a single pot to form a complex product. rsc.orgIncreased efficiency, rapid access to chemical diversity.

Advanced Functionalization Strategies for Enhanced Properties

The 2-(bromomethyl) group provides a primary site for modification, but advanced strategies now focus on selectively functionalizing the core imidazo[1,2-a]pyridine ring to fine-tune the properties of the resulting compounds. The electron-rich nature of the C3 position makes it a common target for electrophilic substitution, but methodologies are expanding to functionalize every position of the scaffold. researchgate.netrsc.org

Future functionalization research will likely concentrate on:

Site-Selective C-H Functionalization: Developing methods for the precise modification of specific C-H bonds (e.g., at C3, C5, or C7) is a major goal. rsc.org This allows for the strategic placement of substituents to optimize biological activity and pharmacokinetic profiles.

Visible-Light-Induced Reactions: Photocatalysis is emerging as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines under mild conditions. researchgate.netnih.gov For example, visible light-induced rose bengal-catalyzed C3 formylation has been successfully demonstrated. nih.gov This approach avoids the harsh reagents and high temperatures often required in traditional methods. nih.gov

Introduction of Novel Functional Groups: Research is focused on introducing a wider range of functional groups, such as trifluoromethyl, difluoromethyl, and cyano groups, which are known to enhance metabolic stability, binding affinity, and cell permeability. researchgate.netnih.gov For example, a direct C(sp²)-H hydroxytrifluoromethylation has been developed using hexafluoroisopropanol (HFIP) as a solvent. researchgate.net

These advanced techniques will empower chemists to design and synthesize derivatives with enhanced potency, selectivity, and drug-like properties.

Integration of Computational and Experimental Approaches in Compound Design

The synergy between computational modeling and experimental synthesis is becoming indispensable in modern drug discovery. For the imidazo[1,2-a]pyridine scaffold, computational tools are accelerating the design of new derivatives with desired biological activities.

Key areas of integration include:

Molecular Docking: This technique is widely used to predict the binding interactions between potential drug candidates and their protein targets. nih.gov For instance, docking studies have been used to design imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of proteins involved in SARS-CoV-2 cell entry. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods help in elucidating SAR, providing insights into how different substituents on the imidazo[1,2-a]pyridine ring affect biological activity. nih.govnih.gov This knowledge guides the design of more potent and selective compounds.

Scaffold Hopping and Lead Optimization: Computational strategies facilitate "scaffold hopping," where the core structure of a known inhibitor is replaced with a novel scaffold like imidazo[1,2-a]pyridine to discover new chemical entities with improved properties. rsc.org This was successfully used to develop novel covalent inhibitors of KRAS G12C, a key cancer target. rsc.org

By predicting the biological potential of virtual compounds before their synthesis, this integrated approach saves significant time and resources, focusing experimental efforts on the most promising candidates. nih.govebi.ac.uk

Exploration of New Biological Applications and Mechanistic Insights

While the imidazo[1,2-a]pyridine core is known for a broad spectrum of biological activities, ongoing research continues to uncover new therapeutic possibilities and a deeper understanding of their mechanisms of action. nih.gov The versatility of the 2-(bromomethyl) derivative as a synthetic precursor is central to these efforts.

Future explorations are focused on:

Targeted Cancer Therapy: Imidazo[1,2-a]pyridine derivatives are being investigated as inhibitors of various cancer-related targets, including protein kinases (e.g., PI3K, mTOR, VEGFR) and tubulin polymerization. nih.govnih.gov A significant emerging area is the development of targeted covalent inhibitors, where the imidazo[1,2-a]pyridine scaffold serves as a core for delivering a reactive "warhead" to a specific protein target, as seen in the development of novel KRAS inhibitors. rsc.org

Antiviral Agents: The scaffold has shown promise in the development of antiviral drugs, including those targeting HIV and hepatitis C. nih.gov Further research is warranted to explore their potential against a wider range of viruses.

Neurodegenerative and Inflammatory Diseases: Given the diverse biological activities of this class of compounds, exploring their efficacy in complex diseases like Alzheimer's, Parkinson's, and chronic inflammatory conditions represents a promising frontier.

Mechanistic Elucidation: A critical future direction is to move beyond phenotypic screening and deeply investigate the molecular mechanisms by which these compounds exert their effects. Understanding the specific cellular pathways and off-target effects is crucial for developing safer and more effective drugs. nih.gov

The continued synthesis of novel derivatives, guided by computational design and enabled by advanced functionalization strategies, will undoubtedly expand the therapeutic landscape for the imidazo[1,2-a]pyridine class of molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide?

The synthesis typically involves bromomethylation of the imidazo[1,2-a]pyridine core. Key steps include:

  • Halogenation : Using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetonitrile) under controlled temperatures (0–25°C) to introduce the bromomethyl group .
  • Acidification : Treatment with hydrobromic acid (HBr) to form the hydrobromide salt .
  • Purification : Recrystallization or column chromatography to isolate the product .

Q. How is the compound characterized structurally and chemically?

Common analytical methods include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular O–H⋯N interactions) .
  • Elemental Analysis : Confirms stoichiometry of the hydrobromide salt .

Q. What role does the bromine substituent play in its reactivity?

Bromine enhances electrophilicity at the methyl group, facilitating nucleophilic substitutions (e.g., with amines or thiols). It also increases lipophilicity, influencing bioavailability in pharmacological studies .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles) in a fume hood.
  • Avoid inhalation/contact; store at 2–8°C in airtight containers .
  • Dispose of waste via halogenated organic waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while toluene reduces side reactions .
  • Catalysts : Radical initiators (e.g., iodine) improve selectivity in bromomethylation .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition .
  • In-line Analytics : Use LC-MS to monitor reaction progress and adjust conditions dynamically .

Q. How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity?

  • Electron-withdrawing groups (e.g., Br, F) increase binding affinity to enzyme active sites (e.g., kinases) .
  • Methoxy/hydroxyl groups improve solubility but may reduce membrane permeability . Comparative studies with chloro/fluoro analogs show bromine’s superior leaving-group ability in cross-coupling reactions .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?

  • X-ray Crystallography : Provides definitive structural confirmation, resolving ambiguities in NOESY or COSY spectra .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .
  • Tandem MS/MS : Fragmentation patterns clarify molecular ion discrepancies .

Q. What strategies address low yields in Pd-catalyzed cross-coupling reactions with this compound?

  • Ligand Screening : Bulky phosphine ligands (e.g., XPhos) prevent β-hydride elimination .
  • Base Selection : Potassium carbonate in ethanol minimizes dehydrohalogenation side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes to proteins (e.g., PARP1 or EGFR) .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.